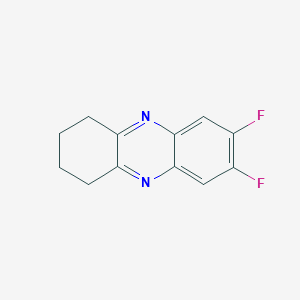

7,8-Difluoro-1,2,3,4-tetrahydrophenazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2N2 |

|---|---|

Molecular Weight |

220.22g/mol |

IUPAC Name |

7,8-difluoro-1,2,3,4-tetrahydrophenazine |

InChI |

InChI=1S/C12H10F2N2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h5-6H,1-4H2 |

InChI Key |

MSECKZNHHCTXHS-UHFFFAOYSA-N |

SMILES |

C1CCC2=NC3=CC(=C(C=C3N=C2C1)F)F |

Canonical SMILES |

C1CCC2=NC3=CC(=C(C=C3N=C2C1)F)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 7,8 Difluoro 1,2,3,4 Tetrahydrophenazine and Its Derivatives

Reaction Mechanism Elucidation in Fluorinated Phenazine (B1670421) Formation

The synthesis of the phenazine core, particularly when substituted with fluorine atoms, involves intricate reaction pathways. Understanding these mechanisms is crucial for controlling the synthesis and tailoring the properties of the final products.

The formation of phenazine derivatives often proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org In the context of synthesizing precursors to fluorinated phenazines, this reaction is typically observed on highly electrophilic aromatic rings, such as those found in fluorinated azobenzenes. The presence of electron-withdrawing groups, like the azo group and additional nitro groups, is essential to activate the ring for nucleophilic attack. wikipedia.orgbyjus.com

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: A nucleophile, such as an aniline (B41778) derivative, attacks the carbon atom bearing a leaving group (e.g., a fluorine atom). This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge in this complex is delocalized across the aromatic system and is further stabilized by the electron-withdrawing substituents. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group. In reactions involving activated aryl halides, fluoride (B91410) is an excellent leaving group, a phenomenon known as the "element effect," where the leaving group order is often F > Cl > Br > I. researchgate.net

In the reaction of polyfluorinated azobenzenes with anilines, a high degree of ortho regioselectivity in the nucleophilic substitution has been reported, which is a key step in forming the necessary precursors for phenazine synthesis. researchgate.net

| Feature | Description | Relevance to Fluorinated Systems |

|---|---|---|

| Requirement | An activated aromatic ring with strong electron-withdrawing groups (e.g., -NO₂, -CN, azo) positioned ortho or para to the leaving group. wikipedia.org | The azo group in an azobenzene (B91143) precursor acts as an activating group. The fluorine atoms themselves contribute to the electron deficiency of the ring. |

| Intermediate | Formation of a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.com | The stability of this intermediate is critical for the reaction to proceed and is enhanced by the electronegativity of the fluorine atoms. |

| Leaving Group | A good leaving group, typically a halide. | Fluoride is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens. researchgate.net |

| Kinetics | Typically a two-step process (addition-elimination), with the initial nucleophilic attack being the rate-determining step. researchgate.net | The kinetics can be studied to understand the influence of substituents and reaction conditions on the formation of phenazine precursors. |

Following the initial SNAr reaction to form an o-anilino substituted azobenzene derivative, the phenazine ring system is constructed through an acid-promoted cyclization and subsequent aromatization. researchgate.net This transformation is a crucial step in creating the final heterocyclic scaffold.

The mechanism is understood to proceed via a 6π-electrocyclization. researchgate.net The process can be outlined as follows:

Acid Promotion: The reaction is catalyzed by an acid, which protonates the substrate, increasing its electrophilicity and facilitating the cyclization.

Electrocyclization: The protonated intermediate undergoes a 6π-electrocyclization, a type of pericyclic reaction, to form the new six-membered ring that creates the tetrahydrophenazine core.

Aromatization: The cyclic intermediate then undergoes an aromatization process, which typically involves dehydration or oxidation, to yield the stable, fully aromatic phenazine ring system. In some syntheses, this final step establishes the phenazine structure from a dihydro- or tetrahydro- precursor. researchgate.net

This tandem approach, combining a Buchwald-Hartwig amination or SNAr reaction with an acid-promoted cyclization, provides an efficient route to non-symmetrical fluorinated phenazines. researchgate.net

Electron Transfer Processes in Fluorinated Tetrahydrophenazine Systems

The redox-active nature of the phenazine core means that 7,8-Difluoro-1,2,3,4-tetrahydrophenazine and its derivatives are capable of participating in electron transfer (ET) reactions. The fluorine substituents significantly influence the electronic properties and, consequently, the mechanisms of these processes.

Tetrahydrophenazine moieties can act as ligands in coordination complexes, where they can undergo redox reactions. The kinetics and mechanisms of these electron transfer events are fundamental to their potential use in molecular electronics and catalysis. The rate of electron transfer is influenced by several factors, including the electronic configuration of the metal center and the ligand, the solvent, and the structural changes required upon change in oxidation state. davuniversity.orgnumberanalytics.com

For instance, in metal complexes, electron transfer can be significantly faster for transitions between t2g orbitals compared to those involving eg orbitals, as the former require smaller changes in metal-ligand bond lengths. davuniversity.org The presence of ligands with extended π-systems, such as phenazines, can facilitate electron transfer. davuniversity.org The introduction of fluorine atoms onto the phenazine ring is known to enhance the localization of electrons in the Lowest Unoccupied Molecular Orbital (LUMO), which can in turn affect the rate of electron transfer at molecule-metal interfaces. bohrium.comnih.gov

Electron transfer reactions are broadly categorized into inner-sphere and outer-sphere mechanisms. numberanalytics.comwikipedia.org For large, rigid molecular systems like those involving tetrahydrophenazine ligands, where the redox centers may be separated by a significant distance, the outer-sphere electron transfer model is often applicable. wikipedia.org

In an outer-sphere mechanism, the electron is transferred between two species that remain chemically separate, with their coordination spheres intact. wikipedia.org The electron must tunnel through space or the intervening medium. The rate of this process is described by Marcus Theory, which highlights two key factors:

Thermodynamic Driving Force: The difference in the redox potentials of the donor and acceptor. Generally, a greater driving force leads to a faster reaction rate, up to a certain point. wikipedia.org

Reorganizational Energy (λ): The energy required to change the bond lengths and angles of the reactants and to reorient the surrounding solvent molecules to accommodate the new oxidation states. wikipedia.orgoup.com Outer-sphere reactions require an activation energy to achieve a suitable intermediate configuration before the electron is exchanged. oup.com

| Characteristic | Outer-Sphere Electron Transfer | Inner-Sphere Electron Transfer |

|---|---|---|

| Interaction | Reactants remain separate; no bond formation or breakage between them. davuniversity.orgwikipedia.org | Reactants are connected by a bridging ligand during the transfer. davuniversity.orgnumberanalytics.com |

| Mechanism | Electron tunnels through space or solvent. wikipedia.org | Electron is transferred through the bridging ligand. numberanalytics.com |

| Coordination Sphere | Coordination spheres of reactants remain intact. | At least one reactant must be substitutionally labile to allow bridge formation. davuniversity.org |

| Key Theory | Marcus Theory. wikipedia.org | Often involves a two-step transfer from metal to ligand, then ligand to the second metal. |

| Applicability | Common in biochemistry and for reactions between substitutionally inert complexes. wikipedia.org | Requires a suitable bridging ligand and labile coordination sites. |

Molecular Interactions and Supramolecular Assembly in Fluorinated Systems

The introduction of fluorine atoms into the phenazine structure profoundly impacts its intermolecular interactions and ability to self-assemble into ordered supramolecular structures. These interactions are non-covalent and dictate the solid-state packing and material properties.

Research on fluorinated planar aromatic systems demonstrates that fluoroalkyl side chains can give rise to significant fluorine-fluorine (F---F) attractive interactions. usd.edu These interactions can play a crucial role in directing the molecular packing, often assisting in the formation of lamellar (layered) motifs in the solid state. usd.edu Even small perfluoroalkyl groups, such as trifluoromethyl, can modulate crystal packing and fine-tune electronic parameters relevant to charge transfer. usd.edu

This directed self-assembly is of high interest for applications in organic electronics. For example, related phenanthro[9,10-a]phenazine derivatives have been shown to form self-assembling discotic liquid crystals, which exhibit charge transport properties. nih.gov The ability of the fluorinated tetrahydrophenazine core to form ordered assemblies through specific intermolecular forces is therefore a key area of investigation for creating new functional materials. The incorporation of heteroatoms like nitrogen and fluorine is a known strategy for influencing the nature of charge carriers in organic semiconductors. nih.gov

Role of C-H⋯F Interactions in Solid-State Supramolecular Organization

The presence of fluorine atoms in the 7,8-difluoro-1,2,3,4-tetrahydrophenazine molecule introduces the potential for non-covalent interactions, which can significantly influence its solid-state packing and supramolecular architecture. One of the key interactions in fluorinated organic compounds is the C-H⋯F hydrogen bond. While weaker than conventional O-H⋯O or N-H⋯O hydrogen bonds, C-H⋯F interactions can play a crucial role in directing crystal packing. The electronegativity of the fluorine substituent can lead to structural changes in the aromatic ring, such as the elongation of adjacent C-O bonds in related difluoro compounds. researchgate.net

Impact of Intermolecular Interactions on Charge Carrier Mobility and Electronic Properties

The electronic properties and charge carrier mobility of organic semiconductors are intrinsically linked to the degree of intermolecular electronic coupling, which is governed by the solid-state packing of the molecules. For derivatives of 7,8-difluoro-1,2,3,4-tetrahydrophenazine, the introduction of fluorine atoms is expected to have a pronounced effect on these properties. Fluorination is a common strategy to modify the electronic characteristics of organic materials. nih.gov The high electronegativity of fluorine generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can enhance the material's stability towards ambient oxidation and can be used to tune the energy levels for specific applications in electronic devices.

Strong intermolecular interactions, such as the previously mentioned C-H⋯F bonds and π-π stacking, are crucial for facilitating efficient charge transport. nih.gov Effective π-π stacking, with appropriate intermolecular distances, creates pathways for charge carriers to hop between adjacent molecules. nih.gov The charge transport properties of organic semiconductors are a key factor in their performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov In related fluorinated systems, it has been observed that specific fluorination patterns can significantly impact conductivity. researchgate.net Therefore, the precise arrangement of 7,8-difluoro-1,2,3,4-tetrahydrophenazine molecules in the solid state, dictated by a combination of weak interactions, would be a critical determinant of its charge carrier mobility.

| Interaction Type | Potential Impact on Molecular Packing | Consequence for Electronic Properties |

| C-H⋯F Hydrogen Bonds | Directional control of intermolecular orientation | Influences charge hopping pathways |

| π-π Stacking | Promotes close packing of aromatic cores | Enhances electronic coupling and charge mobility |

| van der Waals Forces | Contributes to overall crystal density and stability | Affects bulk electronic properties |

Isomerization and Conformational Dynamics Studies of Related Heterocyclic Fluorinated Systems

The 1,2,3,4-tetrahydrophenazine (B181566) core of the title compound contains a non-aromatic, six-membered ring that can adopt different conformations. The study of isomerization and conformational dynamics is therefore essential to understand the molecule's behavior. In related heterocyclic systems, such as fluorinated tetrahydrothiopyrans, the conformational equilibrium is often governed by a balance of electrostatic and hyperconjugative interactions. The presence of an electronegative fluorine atom can stabilize conformers where the fluorine is in an axial position.

| Compound Class | Key Findings on Conformational Dynamics | Relevance to 7,8-Difluoro-1,2,3,4-tetrahydrophenazine |

| Fluorinated Tetrahydrothiopyrans | Stabilization of axial fluorine conformers via electrostatic interactions. | Suggests that electronic effects of fluorine can dictate conformational preferences. |

| Fluorinated Uridine Analogues | Fluorination influences the pucker of the sugar ring. | Highlights the role of fluorine in determining the 3D structure of adjacent rings. |

| 7,8-Dichloro-1,2,3,4-tetrahydrophenazine | Cyclohexene ring adopts a half-chair conformation. | Provides a likely conformational model for the tetrahydropyrazine (B3061110) ring. |

Computational and Theoretical Chemistry of 7,8 Difluoro 1,2,3,4 Tetrahydrophenazine

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of molecules. For a molecule such as 7,8-Difluoro-1,2,3,4-tetrahydrophenazine, these techniques could provide significant insights into its geometry and electronic character.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach in computational chemistry and physics to determine the ground-state properties of a molecule. By calculating the electron density, DFT can be used to predict the optimized ground state geometry, bond lengths, bond angles, and other structural parameters of a molecule like 7,8-Difluoro-1,2,3,4-tetrahydrophenazine. These calculations are foundational for further computational analysis. For phenazine (B1670421) derivatives in general, DFT has been employed to study redox potentials and solvation free energies.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis and Optical Properties

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is often employed. This method is an extension of DFT used to calculate the properties of electronically excited states. Through TD-DFT, it is possible to simulate electronic absorption spectra (UV-Vis spectra) and predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding the electronic transitions within the molecule. For related systems like porphyrins and porphyrazines, TD-DFT has been used to interpret their electronic spectra.

Applications of Reduced Density Matrix Functional Theory

Reduced Density Matrix Functional Theory (RDMFT) is another approach in computational chemistry. While no specific applications of RDMFT to 7,8-Difluoro-1,2,3,4-tetrahydrophenazine have been documented, this theory could, in principle, be used to study its electronic properties, particularly in cases where standard DFT might face challenges.

Simulation of Chemical Reactivity and Reaction Pathways

Computational chemistry also provides the means to simulate and predict the reactivity of molecules and the mechanisms of chemical reactions.

Computational Studies of Reaction Mechanisms (e.g., SNAr, Cyclization)

The synthesis of phenazine derivatives can involve reactions such as Nucleophilic Aromatic Substitution (SNAr) and cyclization. Computational modeling can be used to investigate the reaction pathways of such processes. For SNAr reactions, which are common for electron-deficient aromatic rings, calculations can determine the structures of transition states and intermediates, like the Meisenheimer complex, and calculate the activation energies. This provides a detailed, atomistic understanding of the reaction mechanism. While studies exist on the SNAr reactions of various fluoroarenes and their kinetics, specific computational studies on the SNAr or cyclization pathways leading to or involving 7,8-Difluoro-1,2,3,4-tetrahydrophenazine are not available.

Prediction of Spectroscopic Signatures from First Principles

"First-principles" or ab initio calculations can be used to predict various spectroscopic signatures. Beyond the UV-Vis spectra from TD-DFT, it is possible to compute vibrational spectra (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. For instance, DFT calculations have been successfully used to predict ¹⁹F NMR shifts for a range of fluorinated organic compounds with high accuracy. Such theoretical predictions for 7,8-Difluoro-1,2,3,4-tetrahydrophenazine would be highly valuable for its experimental characterization, but such specific data is not currently published.

Advanced Theoretical Models for Fluorinated Organic Systems

Advanced theoretical models are indispensable for accurately describing the complex quantum effects introduced by fluorine atoms in organic molecules. These models enable a deeper understanding of molecular dynamics and the nature of chemical bonds.

Molecular quantum dynamics simulations are powerful computational tools used to study the time-dependent behavior of molecules at the quantum level. For a molecule like 7,8-Difluoro-1,2,3,4-tetrahydrophenazine, these simulations can elucidate the dynamics of photoexcitation and subsequent relaxation processes, which are critical for applications in optoelectronics. The photoexcitation of pyrazine (B50134), a related nitrogen-containing heterocyclic compound, is a complex problem that has been a benchmark for studying quantum molecular dynamics. uni-halle.de Such simulations for 7,8-Difluoro-1,2,3,4-tetrahydrophenazine would involve solving the time-dependent Schrödinger equation for the motion of the nuclei on potential energy surfaces calculated using high-level quantum chemistry methods.

A key aspect of these simulations is the investigation of conical intersections, which are points where two electronic potential energy surfaces cross. uni-halle.de These intersections are known to govern the pathways of non-radiative decay in photoexcited molecules. For fluorinated phenazine derivatives, the presence of fluorine atoms can significantly alter the landscape of these potential energy surfaces, influencing the rates and outcomes of photochemical reactions. By simulating the wave packet dynamics, one can predict fluorescence quantum yields and lifetimes, providing a direct link between molecular structure and photophysical properties. The development of efficient quantum circuit simulators and their interface with classical molecular dynamics codes is an active area of research, promising to enhance the accuracy and scope of these simulations in the future. acs.org

Quantum Chemical Topology (QCT) analysis, particularly through the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous framework for characterizing the nature of chemical bonds and intermolecular interactions within a molecule like 7,8-Difluoro-1,2,3,4-tetrahydrophenazine. amercrystalassn.org QTAIM analyzes the topology of the electron density, ρ(r), to partition a molecule into atomic basins and to identify critical points in the electron density that correspond to atomic nuclei, bond paths, rings, and cages.

The analysis of bond critical points (BCPs) between atoms provides quantitative measures of the bond's strength and character. For the C-F bonds in 7,8-Difluoro-1,2,3,4-tetrahydrophenazine, QTAIM can quantify their covalent and ionic character. The electron density (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp) at the BCP are key indicators. A high ρ(r)bcp suggests a strong covalent interaction, while the sign of ∇²ρ(r)bcp distinguishes between shared-shell (covalent, ∇²ρ(r)bcp < 0) and closed-shell (ionic or van der Waals, ∇²ρ(r)bcp > 0) interactions.

Furthermore, QTAIM is instrumental in characterizing non-covalent interactions, which are crucial for understanding the self-assembly and crystal packing of fluorinated aromatic compounds. soton.ac.uk The presence of fluorine atoms can lead to various weak interactions, such as C-H···F, F···F, and C-F···π interactions, which can be identified and characterized by the presence of BCPs between the interacting atoms. The topological properties at these BCPs provide insights into the strength and nature of these interactions, helping to rationalize the observed solid-state structures.

Table 1: Representative QTAIM Topological Parameters for Bonds in 7,8-Difluoro-1,2,3,4-tetrahydrophenazine (Note: The values in this table are illustrative and based on typical values for similar fluorinated aromatic compounds. Actual values would require specific quantum chemical calculations.)

| Bond | Electron Density at BCP (ρ(r)bcp) [a.u.] | Laplacian of Electron Density at BCP (∇²ρ(r)bcp) [a.u.] | Bond Character |

| C-C (aromatic) | 0.310 | -0.850 | Covalent |

| C-N (aromatic) | 0.300 | -0.800 | Polar Covalent |

| C-F | 0.200 | +0.150 | Polar Covalent (high ionic character) |

| C-H | 0.280 | -0.750 | Covalent |

| N···H (intramolecular) | 0.015 | +0.050 | Weak Hydrogen Bond |

Computational Design and Predictive Modeling for Materials and Biological Systems

Computational methods are increasingly used not only to understand existing molecules but also to design new ones with tailored properties for specific applications in materials science and biology.

The electronic properties of organic molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to their function in electronic devices. The HOMO-LUMO energy gap largely determines the molecule's absorption and emission properties, as well as its charge transport characteristics. Theoretical methods, such as Density Functional Theory (DFT), are widely used to predict and understand how chemical modifications, like fluorination, can tune these energy levels. soton.ac.uknumberanalytics.com

Fluorine is a highly electronegative atom, and its introduction into an aromatic system generally leads to a stabilization of both the HOMO and LUMO levels due to its strong electron-withdrawing inductive effect. numberanalytics.com This stabilization is often more pronounced for the LUMO, leading to a reduction in the HOMO-LUMO gap and a red-shift in the absorption spectrum. However, the position of fluorination can have a significant impact. For 7,8-Difluoro-1,2,3,4-tetrahydrophenazine, the fluorine atoms are on the benzene (B151609) ring of the phenazine core. This substitution pattern is expected to lower the energy levels compared to the parent tetrahydrophenazine.

Theoretical calculations can systematically explore the effects of the number and position of fluorine substituents, providing a rational basis for designing molecules with desired electronic properties. By comparing the calculated HOMO and LUMO energies of a series of fluorinated phenazine derivatives, one can establish clear structure-property relationships.

Table 2: Predicted HOMO, LUMO, and Energy Gap for Tetrahydrophenazine and its Fluorinated Derivative (Note: These values are illustrative and based on general trends observed in fluorinated aromatic compounds. They are typically calculated using DFT methods like B3LYP with a suitable basis set.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,2,3,4-Tetrahydrophenazine (B181566) | -5.50 | -2.10 | 3.40 |

| 7,8-Difluoro-1,2,3,4-tetrahydrophenazine | -5.75 | -2.45 | 3.30 |

The ability of molecules to self-assemble into ordered structures is the foundation of bottom-up nanotechnology and is crucial for the formation of functional materials like organic semiconductors and liquid crystals. uni-halle.denih.gov Computational modeling plays a vital role in predicting and understanding the supramolecular interactions that drive self-assembly. For 7,8-Difluoro-1,2,3,4-tetrahydrophenazine, these interactions are expected to be a complex interplay of hydrogen bonding, π-π stacking, and interactions involving the fluorine atoms.

Molecular dynamics (MD) simulations, often employing force fields derived from or validated by quantum mechanical calculations, can be used to model the aggregation of molecules and predict the resulting morphologies. nih.gov These simulations can reveal how the introduction of fluorine atoms influences the packing of molecules in the solid state. Fluorination can enhance π-π stacking interactions through quadrupolar interactions and can also introduce specific C-H···F and F···F contacts that direct the crystal packing. soton.ac.uk

By analyzing the interaction energies between molecular pairs in different orientations, computational methods can identify the most stable dimer configurations and predict the preferred modes of self-assembly. This information is invaluable for the rational design of molecules that will form specific, desired supramolecular architectures. The use of machine learning models to predict self-assembly behavior based on molecular structure is an emerging area that holds great promise for accelerating materials discovery. arxiv.org

Table 3: Key Supramolecular Interactions in the Self-Assembly of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine (Note: This table summarizes the types of interactions that are expected to be important based on studies of similar fluorinated aromatic compounds.)

| Interaction Type | Description | Predicted Role in Self-Assembly |

| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | A primary driving force for aggregation, potentially enhanced by the electron-deficient nature of the fluorinated ring. |

| C-H···N Hydrogen Bonding | Weak hydrogen bonds between C-H groups of one molecule and the nitrogen atoms of another. | Contributes to the directionality and stability of the assembly. |

| C-H···F Hydrogen Bonding | Weak hydrogen bonds involving the fluorine atoms as acceptors. | Can provide additional directional control over the molecular packing. soton.ac.uk |

| F···F Interactions | Interactions between fluorine atoms of neighboring molecules. | Can be either attractive or repulsive depending on the geometry, influencing the fine details of the crystal packing. |

Advanced Spectroscopic Characterization of 7,8 Difluoro 1,2,3,4 Tetrahydrophenazine

Structural Elucidation Techniques

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 7,8-Difluoro-1,2,3,4-tetrahydrophenazine, ¹H and ¹³C NMR spectra provide initial information on the number and chemical environment of the protons and carbons.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the fluorinated benzene (B151609) ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The protons of the tetrahydropyrazine (B3061110) ring will likely exhibit signals in the aliphatic region, with their multiplicity and chemical shifts being indicative of their specific spatial relationships.

The ¹³C NMR spectrum will complement the proton data, showing signals for each unique carbon atom in the molecule. The carbons attached to fluorine atoms will exhibit characteristic splitting patterns (C-F coupling), providing direct evidence of their location on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 7,8-Difluoro-1,2,3,4-tetrahydrophenazine

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.0 | 110 - 130 |

| Aliphatic CH₂ | 2.5 - 4.0 | 40 - 55 |

| Aromatic C-F | - | 140 - 160 (with C-F coupling) |

| Aromatic C-N | - | 135 - 150 |

X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. Single-crystal XRD analysis of a suitable crystal of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine would yield precise bond lengths, bond angles, and torsional angles. This technique would confirm the planarity of the aromatic system and the conformation of the tetrahydropyrazine ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing.

In the absence of single crystals, Powder X-ray Diffraction (PXRD) can be utilized to assess the crystallinity and phase purity of the bulk material. researchgate.net The resulting diffraction pattern serves as a fingerprint for the specific crystalline form of the compound.

Mass spectrometry is employed to determine the molecular weight of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine and to assess its purity. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also offer structural information, corroborating the data obtained from NMR.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for analyzing the purity of the synthesized compound, as it can separate the target molecule from any impurities or by-products before mass analysis. nih.gov

Table 2: Predicted Mass Spectrometry Data for 7,8-Difluoro-1,2,3,4-tetrahydrophenazine

| Ion | Predicted m/z |

| [M+H]⁺ | 235.1041 |

| [M+Na]⁺ | 257.0860 |

| [M]⁺ | 234.0962 |

Electronic and Vibrational Spectroscopy

Electronic and vibrational spectroscopy techniques probe the electronic transitions and functional groups within the molecule, respectively.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine is expected to show characteristic absorption bands related to the π-π* transitions within the aromatic phenazine (B1670421) system. The position and intensity of these bands provide insight into the extent of electronic conjugation in the molecule. The presence of the fluorine atoms may cause a slight shift in the absorption maxima compared to the non-fluorinated analogue due to their electronic effects.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine is expected to display characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations within the aromatic rings, and the C-N stretching of the tetrahydropyrazine ring. Crucially, strong absorption bands corresponding to the C-F stretching vibrations will confirm the presence of the fluorine substituents.

Table 3: Predicted IR Absorption Bands for 7,8-Difluoro-1,2,3,4-tetrahydrophenazine

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C/C=N Stretch | 1500 - 1650 |

| C-F Stretch | 1100 - 1300 |

| C-N Stretch | 1250 - 1350 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the characterization of molecules with unpaired electrons, such as radical ions. In the context of phenazine derivatives, which readily form stable radical species upon one-electron oxidation or reduction, EPR spectroscopy provides critical insights into their electronic structure and environment.

When 7,8-Difluoro-1,2,3,4-tetrahydrophenazine undergoes a redox reaction to form a radical cation or anion, EPR can detect the resulting paramagnetic species. Studies on related phenazine radical cations have demonstrated their remarkable stability, which is a key attribute for potential applications in aqueous energy storage. acs.orgresearchgate.net For instance, the phenazine radical cation sodium 3,3′-(phenazine-5,10-diyl)bis(propane-1-sulfonate) (PSPR) has been shown to be exceptionally long-lived in water under air. acs.orgresearchgate.net Its stability is attributed to an appropriate electron density that minimizes reactions with oxygen or water, and a structure that is not prone to dimerization or disproportionation. acs.orgresearchgate.net

The EPR spectrum of a phenazine radical typically exhibits a narrow linewidth and a g-value close to that of a free electron (around 2.0023). The hyperfine structure, which arises from the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N), can provide detailed information about the delocalization of the spin density across the molecule. For the 7,8-Difluoro-1,2,3,4-tetrahydrophenazine radical, one would expect to observe hyperfine coupling to the nitrogen, hydrogen, and fluorine atoms, which would be invaluable for mapping its electronic distribution. While direct EPR evidence for some transient radicals can be elusive due to short lifetimes, stable radicals like those derived from phenazine often yield well-resolved spectra. nih.gov

Electrochemical and Spectroelectrochemical Analysis

Cyclic Voltammetry for Redox Behavior and Electrochemical Properties

Cyclic Voltammetry (CV) is a cornerstone electrochemical technique used to probe the redox behavior of chemical species. For phenazine and its derivatives, CV provides crucial data on reduction and oxidation potentials, the stability of redox states, and the kinetics of electron transfer. nih.govnih.gov

The electrochemical properties of phenazines are highly tunable through the addition of functional groups to the core aromatic structure. researchgate.netrsc.org Electron-donating groups generally shift the redox potentials to more negative values, while electron-withdrawing groups, such as the fluorine atoms in 7,8-Difluoro-1,2,3,4-tetrahydrophenazine, are expected to shift the potentials to more positive values compared to the unsubstituted parent compound. researchgate.net This is because electron-withdrawing groups stabilize the reduced form (the anion radical), making the reduction easier (occur at a less negative potential).

Research on various phenazine derivatives has established their reversible one- or two-electron transfer processes. nih.gov For example, studies on pyocyanin (B1662382) and phenazine-1-carboxylate (B1240584) have detailed their redox potentials at different pH values, demonstrating the proton-coupled electron transfer nature of these molecules in aqueous solutions. nih.gov In aprotic solvents, the behavior is typically simpler, often showing two distinct and reversible one-electron redox waves.

The expected CV for 7,8-Difluoro-1,2,3,4-tetrahydrophenazine would likely show reversible redox couples corresponding to the formation of the radical anion and dianion. The precise potential values would be influenced by the solvent system and the electron-withdrawing effect of the two fluorine atoms.

Table 1: Redox Potentials of Selected Phenazine Derivatives This table presents data for related phenazine compounds to illustrate the expected range and effect of substituents. The potentials are vs. a standard reference electrode and may vary with experimental conditions.

Spectroelectrochemical Monitoring of Electronic Changes in Real-Time

Spectroelectrochemistry combines electrochemical and spectroscopic techniques (typically UV-Visible absorption spectroscopy) to observe spectral changes as a molecule undergoes oxidation or reduction in real-time. This provides a direct correlation between the redox state and the electronic structure of a compound.

For phenazine derivatives, this method is exceptionally powerful. As the compound is electrochemically reduced (e.g., from the neutral species to the radical anion and then to the dianion), significant changes occur in its electronic absorption spectrum. nih.gov The neutral form of phenazine is typically yellow, while its reduced forms can be deeply colored. Spectroelectrochemistry allows for the capture of the unique spectrum of each species generated at a specific applied potential.

Studies on polymers containing phenazine units have shown distinct color changes upon electrochemical switching, which is a property known as electrochromism. mdpi.com For example, applying a potential can cause a polymer film to change from a transmissive neutral state to a colored, absorptive oxidized or reduced state. The intensity of the new absorption bands that appear is directly proportional to the concentration of the generated redox species. This allows for the determination of the absorption spectra of unstable intermediates, such as radical ions. nih.govmdpi.com For 7,8-Difluoro-1,2,3,4-tetrahydrophenazine, one would anticipate observable changes in its UV-Vis spectrum upon reduction, with new absorption bands appearing in the visible region corresponding to the formation of its radical anion and dianion.

Advanced Data Analysis and Methodological Developments in Spectroscopy

Chemometric Approaches for Complex Data Sets

Spectroscopic and electrochemical experiments, especially when monitoring a reaction or a series of redox events, can generate large and complex datasets. Chemometric methods are statistical and mathematical tools used to extract meaningful information from this multivariate data. Methods like Principal Component Analysis (PCA) and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) are particularly relevant. nih.govresearchgate.net

MCR-ALS is a powerful technique for resolving mixed signals into their pure components. spectrochempy.fr For instance, in a spectroelectrochemical experiment where multiple species (e.g., neutral, radical anion, dianion) coexist in equilibrium, MCR-ALS can deconvolve the series of recorded spectra into the individual absorption spectrum of each pure species and its corresponding concentration profile as a function of the applied potential. spectrochempy.fr This is achieved without prior knowledge of the spectra of the pure components, relying instead on constraints like non-negativity (concentrations and absorbances cannot be negative). spectrochempy.fr

The application of MCR-ALS to the analysis of complex reaction mixtures, including the degradation of dyes or the study of geological samples, has demonstrated its utility. researchgate.netnih.gov For a system like 7,8-Difluoro-1,2,3,4-tetrahydrophenazine, MCR-ALS could be applied to spectroelectrochemical data to obtain the pure spectra of its different redox states, even if they are not stable enough to be isolated.

Correlation of Experimental and Theoretical Spectroscopic Data

A powerful approach in modern chemical characterization is the synergy between experimental measurements and theoretical calculations. Density Functional Theory (DFT) is a computational method widely used to predict the electronic properties of molecules.

For phenazine derivatives, DFT calculations have been successfully used to model their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govrsc.org These theoretical energies can be directly correlated with experimental data: the HOMO level is related to the oxidation potential, and the LUMO level is related to the reduction potential measured by cyclic voltammetry.

Studies have shown an excellent correlation between theoretically calculated HOMO/LUMO energies and experimentally determined electrochemical potentials for a range of substituted phenazines. nih.gov This allows researchers to predict how different substituents (like halogens or amines) will tune the electronic properties and, consequently, the redox potentials and optical absorption spectra of the molecule. nih.govrsc.org For 7,8-Difluoro-1,2,3,4-tetrahydrophenazine, DFT calculations would predict a lowering of both the HOMO and LUMO energy levels due to the electron-withdrawing nature of the fluorine atoms, which would be consistent with a more positive reduction potential observed in a CV experiment. This integrated theoretical-experimental approach provides a deep and validated understanding of the structure-property relationships governing the molecule's behavior. nih.gov

Table of Compounds Mentioned

Research Applications and Potential in Advanced Materials Science for Fluorinated Tetrahydrophenazines

Organic Semiconductor Applications

The pursuit of high-performance, solution-processable, and air-stable organic semiconductors is a driving force in modern electronics. Fluorination is a well-established strategy to create electron-deficient π-conjugated systems, a prerequisite for efficient electron transport.

There is a significant demand for robust n-type organic semiconductors to complement their p-type counterparts in creating efficient organic electronic circuits. rsc.org The introduction of fluorine atoms into the phenazine (B1670421) core is a recognized method for lowering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This targeted modification of electronic structure is crucial for facilitating electron injection and transport, which are defining characteristics of n-type materials. researchgate.net Research into fluoroarene-containing thiophene-based semiconductors has demonstrated the dramatic influence of fluorine substitution on the electronic properties of organic materials, paving the way for new classes of n-type semiconductors. northwestern.edu While specific studies on 7,8-Difluoro-1,2,3,4-tetrahydrophenazine are emerging, the broader class of fluorinated phenazine derivatives is being actively investigated for its potential in n-type organic electronics. researchgate.net

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is critically dependent on the charge carrier mobility of the semiconductor layer. While p-type organic semiconductors have historically shown higher mobilities, recent advancements in n-type materials are closing this gap. rsc.org The design of novel organic semiconductors, including phenyl and phenylthienyl derivatives, is an active area of research for OTFT applications. nih.gov The inclusion of fluorine atoms in the molecular structure is a key strategy to enhance electron mobility in n-type OFETs. Although detailed OFET performance data for 7,8-Difluoro-1,2,3,4-tetrahydrophenazine is not yet widely published, related fluorinated compounds are being explored. For instance, naphthalene (B1677914) diimides, another class of n-type organic semiconductors, have achieved electron mobilities as high as 6 cm²/Vs in top-contact devices. google.com The systematic study of fluorinated tetrahydrophenazines in OFET architectures is a logical next step to evaluate their intrinsic charge transport properties.

Table 1: Comparison of Semiconductor Properties

| Semiconductor Type | Key Characteristics | Examples of Materials | Reported Mobilities |

|---|---|---|---|

| p-Type | Hole transport | Phenyl and phenylthienyl derivatives nih.gov | Up to 1.7 x 10⁻⁵ cm²/Vs nih.gov |

Optoelectronic Device Development

The interaction of fluorinated tetrahydrophenazines with light makes them intriguing candidates for various optoelectronic applications, where the control of color and light emission is paramount.

Electrochromic materials can change their optical properties, such as color, in response to an applied voltage. This phenomenon is at the heart of technologies like smart windows, displays, and sensors. The synthesis of novel fluorinated dibenzo[a,c]phenazine (B1222753) derivatives has been explored for their application in electrochromic devices. researchgate.net By coupling a fluorinated phenazine core with electron-rich units, researchers aim to create materials with reversible and stable color-switching capabilities. The fluorine atoms play a crucial role in tuning the redox potentials and the colors of the different oxidation states of the material.

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. The development of efficient and stable blue emitters remains a significant challenge. Fluorinated compounds are being investigated for their potential to contribute to the development of novel OLED materials. For instance, polyfluorene copolymers containing 2,5-difluoro-1,4-phenylene units have been synthesized and shown to exhibit stable blue luminescence. researchgate.net While the direct application of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine in OLEDs is still an area of active research, its structural motifs are relevant to the design of new light-emitting materials. The introduction of fluorine can influence the photoluminescence and electroluminescence properties, potentially leading to materials with improved color purity and efficiency. encyclopedia.pub

Table 2: Optoelectronic Properties of Related Fluorinated Compounds

| Application | Compound Class | Observed Properties |

|---|---|---|

| Electrochromism | Fluorinated dibenzo[a,c]phenazine derivatives researchgate.net | Potential for reversible color switching |

Advanced Polymeric Materials and Coatings

The incorporation of fluorinated building blocks into polymers can lead to materials with exceptional properties, including chemical resistance, thermal stability, and low surface energy. Fluorinated coatings are widely used for corrosion protection and to impart non-stick properties. duracoat.be These coatings often utilize fluoropolymers that are resistant to aggressive chemicals, even at elevated temperatures. duracoat.be

Research into fluorinated paint and varnish compounds has demonstrated the possibility of creating strongly adhering coatings with improved properties. researchgate.net The development of fluorine-based superhydrophobic coatings is another active area, with applications ranging from anti-icing and anti-frosting surfaces to self-cleaning windows. mdpi.commdpi.com These coatings often utilize fluorinated silanes or nanoparticles to achieve extreme water repellency. mdpi.comgoogle.com While the direct polymerization of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine into high-performance coatings is a complex endeavor, its derivatives could serve as valuable monomers or additives. The phenazine unit itself is of interest in the development of conductive polymers, and its combination with fluorine could lead to novel materials for energy storage applications within polymer-based batteries.

Research on Fluorinated Graphene and Related Carbon-Based Materials

The functionalization of graphene and other carbon-based materials is a robust area of study. The introduction of fluorine atoms can modify the material's properties, enhancing hydrophobicity and altering its electronic bandgap. Methods for producing fluorinated graphene often involve direct fluorination of graphene or the exfoliation of graphite (B72142) fluoride (B91410). While the functionalization of graphene with various organic molecules has been explored, there is no specific mention in the literature of using 7,8-Difluoro-1,2,3,4-tetrahydrophenazine for this purpose.

Coordination Chemistry and Supramolecular Assemblies

The design of nitrogen-containing heterocyclic ligands for transition metal complexes is a cornerstone of modern inorganic and materials chemistry, leading to compounds with interesting photophysical properties for applications in lighting, sensing, and catalysis. While the photophysics of transition metal complexes with various organic ligands is a broad field of study, there are no specific reports on the synthesis or characterization of metal complexes using 7,8-Difluoro-1,2,3,4-tetrahydrophenazine as a ligand. The electronic and steric effects that the difluoro-tetrahydrophenazine backbone might impart on a metal center have not been explored.

The ability of molecules to self-assemble into ordered structures is critical for the bottom-up fabrication of functional materials. This process is governed by non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The fluorine atoms on the 7,8-Difluoro-1,2,3,4-tetrahydrophenazine molecule could potentially influence these interactions, leading to unique supramolecular architectures. However, no studies detailing the self-assembly behavior or the crystal structure of this specific compound or its derivatives in the context of functional materials have been published.

Applications in Chemical Sensors and Molecular Probes

Fluorinated compounds are often utilized in the development of chemical sensors and molecular probes due to the unique properties conferred by fluorine, such as high electronegativity and the utility of ¹⁹F NMR. These properties can influence the electronic structure and photophysical response of a molecule upon interaction with an analyte. Despite the potential for 7,8-Difluoro-1,2,3,4-tetrahydrophenazine to serve in this capacity, there is no available research documenting its application or investigation as a chemical sensor or molecular probe.

Advanced Research Perspectives in Chemical Biology and Medicinal Chemistry Focus on Molecular Mechanisms and Research Tools

Molecular Design Principles for Bioactive Fluorinated Heterocycles

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the druglike properties of bioactive molecules. The presence of fluorine atoms, as seen in 7,8-Difluoro-1,2,3,4-tetrahydrophenazine, can significantly alter a compound's metabolic profile, membrane permeability, and target engagement.

Impact of Fluorination on Metabolic Stability and Membrane Permeability at the Molecular Level

The introduction of fluorine into a molecular structure is a well-established strategy to enhance metabolic stability. rsc.orgresearchgate.net The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s, which are responsible for the oxidative metabolism of many drugs. nih.gov By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, chemists can block these oxidative pathways, thereby increasing the compound's half-life and bioavailability. rsc.org In the case of the 7,8-difluoro substitution on the tetrahydrophenazine core, these fluorine atoms can shield the aromatic ring from hydroxylation, a common metabolic fate.

Strategies for Enhancing Molecular Potency and Selectivity in Pre-clinical Research

Beyond improving metabolic stability, fluorination is a powerful tool for enhancing molecular potency and selectivity. The unique electronic properties of fluorine can alter the pKa of nearby functional groups and modify the conformation of the molecule, leading to more favorable interactions with its biological target. researchgate.net Fluorine can participate in hydrogen bonds and other non-covalent interactions, which can increase binding affinity. rsc.org

In preclinical research, structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For a scaffold like 7,8-Difluoro-1,2,3,4-tetrahydrophenazine, medicinal chemists would systematically synthesize and test analogues with different substitution patterns. This allows for the mapping of key interactions between the compound and its target. For example, studies on other fluorinated heterocycles have shown that the position of fluorine can dramatically impact potency, with some isomers being significantly more active than others. nih.gov Furthermore, strategic fluorination can improve selectivity by disfavoring binding to off-target proteins, thereby reducing potential side effects. The goal of these preclinical SAR studies is to identify the compound with the optimal balance of potency, selectivity, and pharmacokinetic properties.

Investigation of Molecular Mechanisms of Action in Model Biological Systems

Understanding how a compound exerts its biological effects at the molecular level is critical for its development as a therapeutic agent or research tool. For 7,8-Difluoro-1,2,3,4-tetrahydrophenazine, research has focused on its potential as an antibacterial agent, particularly against Mycobacterium tuberculosis.

Modulation of Cellular Pathways (e.g., Iron Starvation Induction)

While the primary mechanism of action for some related compounds involves direct enzyme inhibition, phenazines as a class are known to be redox-active molecules that can interfere with various cellular processes. One such process is iron homeostasis. Some phenazine (B1670421) compounds can chelate iron or participate in redox cycling that generates reactive oxygen species (ROS). This can lead to a state of "iron starvation" where the bacterial cell is deprived of this essential nutrient, or it can induce significant oxidative stress, leading to cellular damage and death. While direct evidence for 7,8-Difluoro-1,2,3,4-tetrahydrophenazine inducing iron starvation is not prominently documented in the provided search results, it remains a plausible secondary mechanism of action given its chemical class.

Molecular Interactions with Biological Targets in in vitro and ex vivo Studies

In vitro studies have been instrumental in elucidating the specific molecular target of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine. Research has identified it as a potent inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). DprE1 is essential for the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan, a key structural component.

In vitro enzyme assays are used to quantify the inhibitory activity of the compound against purified DprE1. These assays measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). Such studies provide a direct measure of the compound's potency at its molecular target. Ex vivo studies, using cultures of M. tuberculosis, complement these findings by demonstrating the compound's ability to kill the bacteria (bactericidal activity) or inhibit its growth (bacteriostatic activity). These whole-cell assays confirm that the compound can effectively penetrate the complex mycobacterial cell wall and reach its intracellular target.

Development of Chemical Probes and Radiotracers

The unique properties of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine make it an attractive candidate for development as a chemical probe or a radiotracer for imaging.

Chemical Probes: A chemical probe is a small molecule used to study biological systems. rsc.org An ideal probe is highly potent and selective for its target. rsc.org Given its specificity for DprE1, derivatives of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine could be modified with fluorescent tags or affinity labels. These probes would allow researchers to visualize the localization of DprE1 within the bacterial cell, study its interactions with other proteins, and screen for other molecules that bind to the same target.

Radiotracers: The presence of fluorine in the molecule makes it particularly suitable for developing a Positron Emission Tomography (PET) radiotracer. mdpi.com The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for PET imaging due to its favorable decay characteristics. mdpi.com A radiolabeled version, [¹⁸F]7,8-Difluoro-1,2,3,4-tetrahydrophenazine, could potentially be used to non-invasively image and monitor mycobacterial infections in vivo. The development of such a radiotracer would require a robust radiosynthesis protocol and extensive preclinical validation to ensure it retains high affinity and selectivity for its target after radiolabeling. nih.govchimia.ch If successful, this would provide a powerful tool for diagnosing infections and assessing the efficacy of antitubercular therapies in real-time.

Use of ¹⁸F-Labeled Compounds for Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. The most commonly used radionuclide for this purpose is fluorine-18 (¹⁸F) due to its favorable physical and chemical properties, including a suitable half-life of 109.8 minutes. The development of ¹⁸F-labeled compounds is a cornerstone of modern diagnostic and research imaging, allowing for the non-invasive study of biological processes in vivo. google.comnih.gov

The process of developing a novel ¹⁸F-labeled PET tracer involves several stages, including the synthesis of a suitable precursor, the development of an efficient radiolabeling method, and extensive preclinical evaluation. nih.govnih.gov While numerous classes of molecules, such as amino acids, folate conjugates, and various enzyme inhibitors, have been successfully labeled with ¹⁸F for PET imaging applications, a review of the literature reveals no published research on the ¹⁸F-labeling of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine or closely related phenazine structures for PET imaging. nih.govnih.gov

Molecular Tools for Studying Fundamental Biological Processes

Molecular tools are essential for dissecting complex biological pathways and understanding the fundamental mechanisms of life. These can range from fluorescent probes to highly specific inhibitors that allow researchers to perturb and observe biological systems with precision.

The phenazine core is known to be redox-active and can be found in a variety of natural products with diverse biological activities. nih.gov This suggests that phenazine derivatives could potentially be developed as molecular tools. However, there are no specific reports on the use of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine for such purposes. Research into related heterocyclic structures has led to the development of molecular probes and therapeutic candidates, but this work has not extended to the specific compound .

Structure-Activity Relationship (SAR) Studies in a Mechanistic Research Context

Structure-activity relationship (SAR) studies are a critical component of drug discovery and chemical biology, providing insights into how the chemical structure of a compound influences its biological activity. These studies involve the systematic modification of a lead compound and the subsequent evaluation of the biological effects of these changes.

SAR studies have been conducted on various classes of phenazine derivatives, often focusing on their antimicrobial or anticancer properties. nih.govresearchgate.netresearchgate.netuchile.cl These studies have explored how substitutions on the phenazine ring system affect their biological function. For instance, the introduction of chlorine atoms has been shown to modulate the activity of phenazines against Mycobacterium leprae. nih.gov Similarly, modifications to phenazine-5,10-dioxide derivatives have been investigated to optimize their activity as hypoxic selective cytotoxins. researchgate.netuchile.cl

Despite the existence of these broader SAR studies on the phenazine scaffold, no specific research detailing the structure-activity relationships of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine in any mechanistic context has been published. The influence of the difluoro substitution at the 7 and 8 positions of the tetrahydrophenazine core on its potential biological targets or mechanisms of action remains unexplored in the available scientific literature.

Future Directions and Emerging Research Areas in Fluorinated Tetrahydrophenazine Chemistry

Integration of Artificial Intelligence and Machine Learning in Automated Compound Design and Synthesis

Table 1: Conceptual AI-Driven Workflow for Designing Novel Fluorinated Tetrahydrophenazine Derivatives

| Phase | AI/ML Tool | Objective & Application to Fluorinated Tetrahydrophenazines | Potential Outcome |

|---|---|---|---|

| 1. Ideation & Design | Generative Adversarial Networks (GANs) / Reinforcement Learning | Design novel 7,8-Difluoro-1,2,3,4-tetrahydrophenazine derivatives with target properties (e.g., high electron affinity). | A virtual library of 10,000+ novel compounds. |

| 2. Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predict redox potentials, solubility, and potential toxicity of newly designed molecules without synthesis. nih.gov | Down-selection to 100 high-potential candidates. |

| 3. Synthesis Planning | Retrosynthesis Software | Propose the most efficient and cost-effective reaction pathways to synthesize the top candidates. youtube.com | Validated, step-by-step synthetic plans. |

| 4. Automated Execution | Robotic Synthesis Platform | Physically perform the multi-step synthesis and purification of the top 5-10 candidates in a continuous flow system. eurekalert.orgyoutube.com | Milligram-to-gram quantities of pure compounds for testing. |

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis of Fluorinated Phenazines

The synthesis of fluorinated phenazines often relies on methods that can be hazardous or inefficient. nih.gov A major future direction is the development of novel catalytic systems that offer more sustainable, selective, and efficient routes. mdpi.com Recent advances in catalysis, including photoredox, electrochemical, and organocatalytic methods, are being explored to construct C-F bonds and assemble the phenazine (B1670421) core under milder conditions. mdpi.comacs.org

Organocatalysis, which uses small organic molecules to catalyze reactions, presents a metal-free alternative that can improve the sustainability of synthesis. nih.gov Additionally, continuous flow chemistry is an emerging technology that addresses challenges of scalability, safety, and selectivity in fluorination reactions. nih.gov Applying these modern catalytic strategies to the synthesis of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine and its derivatives could lead to higher yields, fewer byproducts, and access to a wider range of functionalized analogues. mdpi.com Research is focused on designing catalysts that can selectively install fluorine atoms onto complex scaffolds late in the synthetic sequence. mdpi.com

Exploration of Quantum Computing Applications in Theoretical Chemistry of Complex Fluorinated Systems

The strong electronegativity and small size of fluorine create complex electronic effects that are challenging to model accurately with classical computational methods like Density Functional Theory (DFT). acs.orgnih.govacs.org Quantum computing offers a path to overcome these limitations. researchgate.net By leveraging principles of quantum mechanics, quantum computers can simulate molecular systems with much higher accuracy. youtube.com

For a molecule like 7,8-Difluoro-1,2,3,4-tetrahydrophenazine, quantum algorithms could provide precise calculations of its electronic structure, reaction pathways, and spectroscopic properties. youtube.com This could help unravel the subtle interplay between the fluorine substituents and the aromatic π-system, a phenomenon sometimes termed "fluoromaticity". acs.org While still a nascent field, applying quantum computing to such complex fluorinated molecules could enable the ab initio design of materials with tailored electronic properties and provide a deeper understanding of their reactivity. pennylane.ai

Design and Synthesis of Multifunctional Materials with Tunable Properties Based on Fluorinated Tetrahydrophenazines

The introduction of fluorine into the phenazine framework significantly lowers the molecule's HOMO and LUMO energy levels, making these compounds promising candidates for n-type organic semiconductors. rsc.orgresearchgate.net This opens up a major research avenue in the design of multifunctional materials. By strategically modifying the 7,8-Difluoro-1,2,3,4-tetrahydrophenazine core, it is possible to create materials with tunable optical and electronic properties for a range of applications. proquest.com

Research has shown that fluorinated dibenzo[a,c]phenazine (B1222753) derivatives can act as highly efficient emitters in Organic Light-Emitting Diodes (OLEDs), with their emission color tunable from green to red by altering the electron-donating groups attached to the core. acs.orgrsc.org These materials often exhibit Thermally Activated Delayed Fluorescence (TADF), a key property for high-efficiency OLEDs. acs.orgrsc.org Similarly, phenazine-based structures have been explored for aggregation-induced emission (AIE) materials and as electron-transporting components in organic field-effect transistors (OFETs). nih.govrsc.org The 7,8-Difluoro-1,2,3,4-tetrahydrophenazine scaffold serves as a valuable building block for developing new materials for organic electronics, sensors, and redox flow batteries. rsc.org

Table 2: Properties and Applications of Functional Materials Based on Fluorinated Phenazine Scaffolds

| Phenazine Derivative Class | Key Property | Achieved Performance/Characteristic | Potential Application | Reference |

|---|---|---|---|---|

| Dibenzo[a,c]phenazine-TADF Emitters | Tunable Electroluminescence | EQEmax of up to 22.0% with emission at 606 nm (Orange-Red). acs.org | High-Efficiency OLEDs | acs.org |

| Fluorinated Dibenzo[a,c]phenazines | Color-Tuning (Green to Red) | Emission maxima shift from 505 nm to 674 nm based on donor strength. rsc.org | Full-Color Display Technology | rsc.org |

| Perfluoroalkylated Tetrabenzophenazines | Low Band Gap | Theoretical band gap of 3.04 eV, suggesting semiconductor behavior. proquest.com | Organic Semiconductors | proquest.com |

| Phenazine Bisimides | High Electron Mobility | Mobility ~0.7 cm2 V−1 s−1, suitable for electron transport. rsc.org | n-Type OFETs | rsc.org |

| TPE-Functionalized Phenazines | Aggregation-Induced Emission (AIE) | Become highly emissive upon aggregation in water/THF mixtures. nih.gov | Biological Imaging, Sensors | nih.gov |

Targeted Molecular Engineering for Specific Academic Research Goals and Fundamental Discoveries

Beyond specific applications, the 7,8-Difluoro-1,2,3,4-tetrahydrophenazine core is a valuable platform for fundamental research through targeted molecular engineering. This involves making precise, systematic changes to the molecular structure to understand basic chemical principles. nih.gov For example, by synthesizing a series of analogues with varied substitution patterns, researchers can probe how fluorine placement affects aromaticity, crystal packing, and intermolecular interactions like C-H···F bonds. rsc.orgproquest.comelsevierpure.com

This approach also extends to biological systems. While many phenazines are natural products, fluorinated variants are typically synthetic and can be engineered as metabolic probes or novel bioactive agents. nih.gov For instance, the core structure could be modified to create enzyme inhibitors or molecular probes to study biological processes, leveraging the unique properties that fluorine imparts. This fundamental work underpins future applied discoveries by building a robust understanding of structure-property relationships in this important class of fluorinated heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.